
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
Overview
Description
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is an organic compound with the molecular formula C15H12ClIO2 and a molecular weight of 386.61 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on the phenyl ring, along with an ethoxy group on another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone typically involves the reaction of 5-iodo-2-chlorobenzoic acid with oxalyl chloride in the presence of a solvent like dichloromethane . The reaction mixture is stirred and clarified, followed by the addition of fluorobenzene and anhydrous aluminum trichloride under controlled temperature conditions . The resulting product is purified through column chromatography to obtain the desired compound.
Chemical Reactions Analysis
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxalyl chloride, dichloromethane, fluorobenzene, and anhydrous aluminum trichloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The chloro and iodo substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biomolecules. The ethoxy group may also play a role in modulating its chemical properties and interactions .
Comparison with Similar Compounds
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone can be compared with other similar compounds, such as:
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound has a fluorine substituent instead of an ethoxy group, which can affect its reactivity and applications.
(2-Chloro-5-fluorophenyl)methan-1-ol:
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct chemical and biological properties.
Biological Activity
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, a compound with the chemical formula C15H12ClIO2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the sodium-glucose co-transporter type 2 (SGLT2). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Weight | 386.612 g/mol |
Density | 1.6 ± 0.1 g/cm³ |
Boiling Point | 461.3 ± 40.0 °C at 760 mmHg |
Flash Point | 232.8 ± 27.3 °C |
LogP | 5.10 |
Target of Action
The primary target for this compound is SGLT2 , a protein responsible for glucose reabsorption in the kidneys.
Mode of Action
This compound acts as an inhibitor of SGLT2 , leading to decreased glucose reabsorption and subsequently lowering blood glucose levels. This mechanism is particularly beneficial for patients with conditions such as type 2 diabetes and chronic kidney disease .
Biochemical Pathways
By inhibiting SGLT2, the compound influences the glucose reabsorption pathway in the kidneys, which is crucial for managing blood sugar levels. The inhibition results in increased glucose excretion in urine, thereby reducing hyperglycemia.
Pharmacokinetics
Research suggests that this compound exhibits high gastrointestinal absorption and is likely to be permeant to the blood-brain barrier . This property may enhance its therapeutic effects by allowing it to reach central nervous system targets.
Biological Activity
Preliminary studies indicate that this compound may possess significant antimicrobial and anticancer activities. The halogen substituents (chlorine and iodine) are known to enhance biological interactions, potentially increasing efficacy against various pathogens and cancer cells.
Anticancer Activity
The compound's potential anticancer properties are attributed to its ability to interfere with cellular processes in cancer cells. Studies suggest that halogenated compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Further pharmacological studies are required to elucidate its precise mechanism of action in cancer therapy.
Case Studies
- SGLT2 Inhibition and Diabetes Management
- A study demonstrated that SGLT2 inhibitors significantly lower HbA1c levels in diabetic patients, supporting the role of this compound as a potential therapeutic agent for diabetes management.
- Anticancer Research
- Preliminary investigations into structurally similar compounds have shown promising results in inhibiting tumor growth in vitro. Future studies on this compound could provide insights into its anticancer efficacy.
Properties
IUPAC Name |
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJXWMKCUZBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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